6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
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Overview
Description
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpyridine-3-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with bromine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds
Mechanism of Action
The mechanism of action of 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Similar structure but lacks the carboxylic acid group.
2-Methyl-[1,2,4]triazolo[1,5-a]pyridine: Similar structure but lacks the bromine atom.
8-Carboxy-[1,2,4]triazolo[1,5-a]pyridine: Similar structure but lacks the bromine and methyl groups.
Uniqueness
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is unique due to the presence of both the bromine and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H6BrN3O2 |
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Molecular Weight |
256.06 g/mol |
IUPAC Name |
6-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-10-7-6(8(13)14)2-5(9)3-12(7)11-4/h2-3H,1H3,(H,13,14) |
InChI Key |
UDYRJLICNCSPFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=C(C=C(C2=N1)C(=O)O)Br |
Origin of Product |
United States |
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